1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide
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Overview
Description
1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H22N2O6 and its molecular weight is 422.437. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Evaluation
Research has focused on synthesizing novel derivatives of chromene compounds, including efforts by Pouramiri, Tavakolinejad Kermani, and Khaleghi (2017), who developed a series of 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides. These compounds were synthesized through a clean, metal-free reaction, demonstrating antibacterial activity against both Gram-negative and Gram-positive bacteria. The study emphasizes the potential of these derivatives in developing new antibacterial agents (Behjat Pouramiri, Esmat Tavakolinejad Kermani, M. Khaleghi, 2017).
Antioxidant and Analgesic Agents
Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating their anti-inflammatory and analgesic properties. These compounds showed significant COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting their potential as novel pharmaceuticals (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Molecular and Crystal Structure Analysis
The study by Reis et al. (2013) focused on the crystal structure analysis of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, providing detailed insights into their molecular configurations. This research offers a foundational understanding of the structural properties that could influence the biological activity and material properties of these compounds (J. Reis, A. Gaspar, F. Borges, L. Gomes, J. N. Low, 2013).
Fluorescence Properties in Solid State
Shi, Liang, and Zhang (2017) synthesized and characterized various benzo[c]coumarin carboxylic acids, revealing their excellent fluorescence properties in both ethanol solution and the solid state. This study suggests the potential application of these compounds in developing new fluorescent materials (Juan Shi, Yong Liang, Zunting Zhang, 2017).
Antiproliferative and Cytotoxic Activities
El Gaafary et al. (2021) explored the synthesis, characterization, and cytotoxic activity of 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. This compound exhibited promising cytotoxic activities against various human cancer cell lines, highlighting its potential in cancer therapy research (Menna El Gaafary, T. Syrovets, Hany M. Mohamed, et al., 2021).
Mechanism of Action
Target of Action
The compound “1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide” is a derivative of chromen-4-one . Chromen-4-one compounds are known to exhibit a broad variety of remarkable biological and pharmaceutical activities .
Biochemical Pathways
Chromen-4-one derivatives are often involved in a variety of biochemical pathways due to their broad biological activity .
Pharmacokinetics
The solubility and stability of the compound can influence its bioavailability .
Result of Action
Chromen-4-one derivatives are known to have a wide range of effects, including antimicrobial and anti-inflammatory properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
1-[4-(7-methoxy-4-oxochromen-3-yl)oxybenzoyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6/c1-29-17-6-7-18-19(12-17)30-13-20(21(18)26)31-16-4-2-15(3-5-16)23(28)25-10-8-14(9-11-25)22(24)27/h2-7,12-14H,8-11H2,1H3,(H2,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYAEXPAAYXEOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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